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Introduction

Tosedostat (formerly known as CHR-2797) is an orally bioavailable small molecule that
belongs to the class of aminopeptidase inhibitors.[1] It has demonstrated significant anti-tumor
activity in a variety of preclinical models of cancer, both as a monotherapy and in combination
with other cytotoxic agents.[2][3] Tosedostat is a prodrug that is converted intracellularly to its
active metabolite, CHR-79888, which is a potent inhibitor of M1 family aminopeptidases.[4][5]
This guide provides a comprehensive overview of the preclinical in vitro and in vivo studies of
Tosedostat, focusing on its mechanism of action, efficacy in various cancer models, and the
experimental protocols used in its evaluation.

Mechanism of Action

Tosedostat's primary mechanism of action is the inhibition of aminopeptidases, which are
enzymes responsible for the final stages of protein degradation, recycling amino acids for new
protein synthesis.[6] By inhibiting these enzymes, Tosedostat's active metabolite, CHR-79888,
depletes the intracellular pool of free amino acids, particularly in rapidly proliferating cancer
cells.[5][7] This amino acid deprivation triggers a cellular stress response known as the Amino
Acid Deprivation Response (AADR), leading to several downstream effects:
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« Inhibition of Protein Synthesis: The reduction in available amino acids leads to the inhibition
of the mTOR signaling pathway, a key regulator of protein synthesis and cell growth.[5][8]

» Upregulation of Pro-apoptotic Factors: The AADR induces the expression of pro-apoptotic
proteins such as CHOP and NOXA.[8]

« Induction of Apoptosis: The culmination of these effects is the induction of apoptosis
(programmed cell death) in cancer cells, primarily through the activation of caspases 3, 7,
and 9.[8]

Tosedostat shows selectivity for transformed cells over non-transformed cells, making it a
promising candidate for targeted cancer therapy.[2][9]

Cancer Cell

Induces

Inhibits

Intracellular
Conversion

Inhibits Protein Synthesis

(MTOR Pathway)

Tosedostat CHR-79888

Click to download full resolution via product page

Caption: Tosedostat's mechanism of action in cancer cells.

In Vitro Studies
Enzyme Inhibition

Tosedostat, through its active metabolite CHR-79888, inhibits several members of the M1
aminopeptidase family. The half-maximal inhibitory concentrations (IC50) against key
aminopeptidases are summarized below.
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Enzyme IC50 (nM) Reference
Leucyl Aminopeptidase (LAP) 100 9]
Puromycin-Sensitive

_ _ 150 [9]
Aminopeptidase (PuSA)
Aminopeptidase N (CD13) 220 [9]
Leukotriene A4 (LTA4) 8 ]
Hydrolase (CHR-79888)
Aminopeptidase B >1000 [9]
PILSAP >5000 [9]
MetAP-2 >30000 [9]

Anti-proliferative Activity

Tosedostat has demonstrated potent anti-proliferative effects across a range of hematological
and solid tumor cell lines.

Cell Line Cancer Type IC50 (nM) Reference

U-937 Histiocytic Lymphoma 10 [9][10]
Acute Myeloid

KG-1 _ 15 [9]
Leukemia

Acute Myeloid
GDM-1 _ 15 [9]
Leukemia

Promyelocytic

HL-60 _ 30 [9]
Leukemia

HuT 78 T-cell Lymphoma >10,000 [9][10]

Jurkat E6-1 T-cell Leukemia >10,000 [9]

Note: The sensitivity to Tosedostat does not appear to correlate with the mutational status of
p53, PTEN, or K-Ras.[9]
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Experimental Protocols: In Vitro

Leucyl Aminopeptidase (LAP) Activity: LAP activity is measured by the hydrolysis of the
tripeptide LGG. The reaction mixture contains diluted Tosedostat, 10 ug/mL LAP, and 0.5
mM LGG. After incubation at 37°C for 90 minutes, the reaction is stopped, and the product is
detected using OPA derivatization reagent with fluorescence measurement (excitation
355nm, emission 460nm).

Puromycin-Sensitive Aminopeptidase (PuSA) and Aminopeptidase N Activity: The activity of
these enzymes is determined using the fluorogenic substrate Ala-AMC. The incubation mix
includes diluted Tosedostat, the substrate, and the respective enzyme. After incubation at
37°C for 1-2 hours, the reaction is terminated with acetic acid, and fluorescence is
measured.

Cell Culture: Cancer cell lines are cultured in appropriate media.

Drug Exposure: Cells are exposed to varying concentrations of Tosedostat (dissolved in
DMSO) for 72 hours.

[3H]Thymidine Pulse: During the final 4 hours of incubation, cells are pulsed with 0.4 pCi/well
of [3H]thymidine.

Harvesting and Scintillation Counting: Cells are harvested onto glass fiber filter mats. The
amount of [3H]thymidine incorporated into the cellular DNA is quantified using a scintillation
counter to determine the inhibition of proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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